3,7-Dimethyl-2-methylene-6-octenal, (R)-
Description
Contextualization within Chiral Aldehyde Chemistry
Chiral aldehydes are fundamental reagents in asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule. nih.gov Enantiomers can exhibit profoundly different biological activities, making their selective synthesis crucial in fields like pharmaceuticals and agrochemicals. nih.gov Chiral aldehydes, such as the subject of this article, serve as valuable synthons, enabling the construction of complex chiral molecules with a high degree of stereochemical control.
The utility of chiral aldehydes is exemplified by the use of the related compound, (S)-citronellal, as a chiral derivatizing agent. nih.gov In this role, it reacts with racemic mixtures of primary amines to form diastereomeric imines. These diastereomers can then be distinguished using nuclear magnetic resonance (NMR) spectroscopy, allowing for the determination of the enantiomeric excess of the original amine. nih.gov This principle underscores the importance of the aldehyde functional group within a chiral framework for stereochemical analysis and transformation.
Significance as a Chirally Pure Monoterpenoid Derivative
(R)-3,7-Dimethyl-2-methylene-6-octenal derives its chirality from its precursor, (R)-(+)-citronellal. medchemexpress.com (R)-(+)-citronellal is a member of the "chiral pool," which comprises readily available and inexpensive enantiomerically pure compounds from natural sources. nih.gov Monoterpenes, like citronellal (B1669106), are a significant class of natural products that have been extensively utilized as starting materials in the total synthesis of other complex molecules. nih.gov
The synthesis of (R)-3,7-Dimethyl-2-methylene-6-octenal from (R)-(+)-citronellal typically involves an α-methylenation reaction. nih.gov This transformation introduces a methylene (B1212753) group at the α-position to the aldehyde, creating a more complex and reactive molecule while preserving the original stereocenter. The enantiomeric purity of the starting citronellal is paramount, as it directly translates to the enantiomeric purity of the resulting α-methylenated product. This makes (R)-3,7-Dimethyl-2-methylene-6-octenal a valuable chirally pure building block for further synthetic elaborations.
| Precursor Compound | Target Compound | Transformation |
| (R)-(+)-Citronellal | (R)-3,7-Dimethyl-2-methylene-6-octenal | α-methylenation |
This table illustrates the synthetic relationship between the precursor and the target compound. nih.gov
Overview of Research Trajectories and Future Perspectives
The research trajectory for (R)-3,7-Dimethyl-2-methylene-6-octenal is intrinsically linked to its utility in the synthesis of complex, biologically active natural products. A notable example is its use as a key intermediate in the total synthesis of englerin A, a potent and selective renal cancer cell inhibitor. nih.gov In this synthesis, (+)-citronellal was converted to its α-methylenated derivative, which then underwent further transformations, including a ring-closing metathesis, to construct a key structural motif of the target molecule. nih.gov
The future perspectives for (R)-3,7-Dimethyl-2-methylene-6-octenal lie in its continued application as a versatile chiral building block in fine chemical synthesis. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is ever-increasing. As synthetic methodologies become more advanced, the strategic use of chiral pool-derived synthons like this compound is expected to grow. Future research may focus on:
Development of new synthetic methods: Exploring more efficient and sustainable methods for the α-methylenation of (R)-(+)-citronellal and other chiral aldehydes.
Application in the synthesis of other natural products: Leveraging the unique structural features of (R)-3,7-Dimethyl-2-methylene-6-octenal to access other complex and medicinally relevant molecules.
Exploration of its own biological activities: While primarily used as a synthetic intermediate, the potential biological properties of the compound itself could be a subject of future investigation, given that many monoterpenoid derivatives exhibit interesting biological effects.
The continued exploration of chiral molecules and their applications promises significant advancements in various scientific fields, with compounds like (R)-3,7-Dimethyl-2-methylene-6-octenal playing a crucial role in enabling these discoveries.
Structure
3D Structure
Properties
CAS No. |
120093-49-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3R)-3,7-dimethyl-2-methylideneoct-6-enal |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10H,4-5,7H2,1-3H3/t10-/m1/s1 |
InChI Key |
FAGYGFPZNTYLAO-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)C(=C)C=O |
Canonical SMILES |
CC(CCC=C(C)C)C(=C)C=O |
Origin of Product |
United States |
Stereochemical Definition and Enantiomeric Control
Elucidation of the (R)-Configuration and Stereoisomeric Forms
The designation (R)-3,7-Dimethyl-2-methylene-6-octenal precisely defines the absolute configuration at its single stereocenter, located at the third carbon atom in the octenal chain. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents attached to this chiral carbon are ranked. The IUPAC name, (3R)-3,7-dimethyloct-6-enal, further clarifies this configuration. This specific enantiomer is structurally distinct from its mirror image, the (S)-enantiomer, (S)-3,7-Dimethyl-2-methylene-6-octenal. jmaterenvironsci.comdicp.ac.cn These two enantiomers, while possessing identical chemical formulas and connectivity, are non-superimposable.
The primary method for obtaining (R)-3,7-Dimethyl-2-methylene-6-octenal involves the α-methylenation of the corresponding saturated aldehyde, (R)-(+)-citronellal. researchgate.netorgsyn.org This reaction, often carried out using formaldehyde (B43269) in the presence of a suitable catalyst, introduces the methylene (B1212753) group at the α-position without altering the pre-existing stereocenter at the γ-position (C3). Therefore, the (R)-configuration of the starting material directly dictates the (R)-configuration of the product.
The stereoisomeric landscape of this compound is completed by its enantiomer and the racemic mixture. The racemate, (±)-3,7-Dimethyl-2-methylene-6-octenal, is an equimolar mixture of the (R)- and (S)-enantiomers and is optically inactive. scilit.com Understanding the properties and synthesis of the racemate is crucial for developing methods to isolate or selectively synthesize the desired (R)-enantiomer.
Table 1: Stereoisomers of 3,7-Dimethyl-2-methylene-6-octenal
| Stereoisomer | IUPAC Name | Chirality at C3 | Optical Activity |
| (R)-enantiomer | (R)-3,7-Dimethyl-2-methylene-6-octenal | R | Dextrorotatory (+) [inferred] |
| (S)-enantiomer | (S)-3,7-Dimethyl-2-methylene-6-octenal | S | Levorotatory (-) [inferred] |
| Racemic Mixture | (±)-3,7-Dimethyl-2-methylene-6-octenal | R and S | None |
Methodologies for Assessing Enantiomeric Purity in Research
The synthesis of an enantiomerically pure compound necessitates reliable analytical techniques to verify its stereochemical integrity. For (R)-3,7-Dimethyl-2-methylene-6-octenal, the determination of enantiomeric excess (e.e.) is paramount. The most powerful and widely used methods for this purpose are chiral chromatography techniques, namely chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).
Chiral GC is a highly effective method for separating the enantiomers of volatile compounds like terpene aldehydes. jmaterenvironsci.com The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. While a specific method for 3,7-dimethyl-2-methylene-6-octenal is not extensively documented, methodologies for similar chiral terpenes, such as citronellal (B1669106), are well-established. These methods typically involve using columns like the Rt-βDEXsm, which can resolve enantiomers and provide accurate quantification of the enantiomeric ratio. restek.com
Chiral HPLC offers another robust approach, particularly for less volatile or thermally labile compounds. researchgate.net For α,β-unsaturated aldehydes, derivatization is sometimes employed to enhance separation and detection. For instance, the aldehyde can be converted into a diastereomeric derivative using a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral HPLC column. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents, can also be utilized to determine enantiomeric purity. These reagents form transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.
Impact of Stereochemistry on Reaction Pathways and Synthetic Utility
The defined (R)-stereochemistry of 3,7-Dimethyl-2-methylene-6-octenal is not merely a structural curiosity; it profoundly influences the molecule's reactivity and its utility as a chiral building block in organic synthesis. The spatial orientation of the substituent at the C3 stereocenter can dictate the stereochemical outcome of subsequent transformations.
In asymmetric synthesis, the fixed chirality of (R)-3,7-Dimethyl-2-methylene-6-octenal can be exploited to control the formation of new stereocenters. For instance, in nucleophilic addition reactions to the aldehyde or the conjugated double bond, the existing stereocenter can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. This principle is fundamental in the synthesis of complex natural products and pharmaceuticals where precise stereochemical control is essential.
The α-methylene-β,γ-unsaturated aldehyde moiety is a versatile functional group handle. The aldehyde can undergo a wide range of transformations, including oxidation, reduction, and addition reactions, while the conjugated system is susceptible to Michael additions and cycloadditions. The (R)-configuration can influence the stereoselectivity of these reactions. For example, in Diels-Alder reactions where the α,β-unsaturated aldehyde acts as a dienophile, the chiral center can influence the endo/exo selectivity and the facial selectivity of the approach of the diene.
The synthetic utility of chiral α-branched aldehydes is significant as they are valuable intermediates. mpg.de Organocatalytic methods have emerged as powerful tools for the asymmetric α-functionalization of aldehydes, allowing for the enantioselective synthesis of such structures. mpg.denih.gov While the synthesis of (R)-3,7-Dimethyl-2-methylene-6-octenal often relies on a chiral pool approach starting from (R)-citronellal, the development of enantioselective α-methylenation reactions could provide an alternative route. nih.gov
Synthetic Methodologies for R 3,7 Dimethyl 2 Methylene 6 Octenal
Organocatalytic Approaches to α-Methylenation of Aldehydes
Organocatalysis has emerged as a powerful tool for the α-functionalization of aldehydes. The α-methylenation reaction, in particular, transforms aldehydes into valuable α,β-unsaturated aldehydes, which are versatile synthetic intermediates. orgsyn.org
The direct α-methylenation of aldehydes can be effectively achieved using a simple and efficient organocatalytic system. Research has led to the development of an improved and rapid protocol that utilizes readily available reagents. orgsyn.org A key method involves the use of 4-(dimethylamino)benzoic acid as a catalyst for the reaction between an aldehyde, such as citronellal (B1669106), and an aqueous solution of formaldehyde (B43269). orgsyn.org
The reaction is typically performed by heating the mixture to reflux. For instance, (±)-citronellal can be converted to (±)-3,7-dimethyl-2-methylene-6-octenal in quantitative yield before purification. orgsyn.org The optimization of this protocol has focused on increasing the reaction speed and simplifying the process compared to earlier published methods. orgsyn.org The reaction conditions are generally mild and tolerate a variety of functional groups. orgsyn.org
Table 1: Organocatalytic α-Methylenation of (±)-Citronellal
| Parameter | Condition/Value | Reference |
|---|---|---|
| Starting Aldehyde | (±)-Citronellal | orgsyn.org |
| Methylenating Agent | 37% Aqueous Formaldehyde | orgsyn.org |
| Catalyst | 4-(Dimethylamino)benzoic acid | orgsyn.org |
| Solvent | Dichloromethane (for workup) | orgsyn.org |
| Temperature | Reflux (Bath Temperature 50 °C) | orgsyn.org |
| Reaction Time | 30 minutes | orgsyn.org |
| Yield (after distillation) | 82-89% | orgsyn.org |
The mechanism of this organocatalyzed α-methylenation proceeds through a pathway involving the formation of an enamine intermediate. The secondary amine catalyst reacts with the starting aldehyde (citronellal) to form a nucleophilic enamine. This enamine then attacks the electrophilic formaldehyde. Subsequent elimination of the catalyst regenerates the catalytic cycle and yields the α-methylene aldehyde product. This process is a variation of the Mannich reaction. The use of an aminocatalyst is crucial for activating the aldehyde substrate towards nucleophilic attack.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is highly effective for synthesizing complex chiral molecules like (R)-3,7-Dimethyl-2-methylene-6-octenal.
(R)-(+)-Citronellal is a key chiral monoterpene that serves as a direct precursor for (R)-3,7-Dimethyl-2-methylene-6-octenal. orgsyn.orgorgsyn.org The organocatalytic α-methylenation method described previously can be applied directly to (R)-(+)-citronellal to produce the target compound in its (R)-enantiomeric form. orgsyn.org The chirality at the C3 position of citronellal is retained throughout the methylenation reaction, which occurs at the C2 position. The availability of citronellal from natural sources like essential oils makes this a practical and common strategy. orgsyn.org However, the optical purity of citronellal derived from natural sources can be limited, often not exceeding 77% enantiomeric excess (ee). orgsyn.org
To obtain the target compound with high optical purity, it is often necessary to start with a precursor of high enantiomeric excess. Methods have been developed to synthesize (R)-(+)-citronellal with high optical purity (>95% ee). orgsyn.org One such procedure involves the asymmetric isomerization of N,N-diethylgeranylamine using a rhodium catalyst with a chiral BINAP ligand, followed by hydrolysis to yield (R)-(+)-citronellal. orgsyn.org This synthetic (R)-(+)-citronellal provides a significant advantage over its naturally derived counterpart by ensuring the final product, (R)-3,7-Dimethyl-2-methylene-6-octenal, can be obtained with correspondingly high enantiopurity.
Total Synthesis and Semisynthetic Pathways
Beyond derivatization, semisynthetic pathways from other readily available natural products provide alternative routes to key intermediates. A notable example is the synthesis of (R)-citronellal from the inexpensive substrate geraniol (B1671447). nih.govtudelft.nl
An efficient bienzymatic cascade has been developed that converts geraniol into (R)-citronellal with high conversion and enantioselectivity. nih.govtudelft.nlbohrium.com This in vitro enzymatic process involves two key steps:
Oxidation: Geraniol is first oxidized to geranial (the E-isomer of citral) by a copper radical alcohol oxidase (CRO) from Colletotrichum graminicola (CgrAlcOx). nih.govtudelft.nl
Reduction: The resulting geranial is then stereoselectively reduced to (R)-citronellal by an ene reductase from the old yellow enzyme family (OYE2 from Saccharomyces cerevisiae). nih.govtudelft.nl
This one-pot cascade is highly effective, achieving 95% conversion to (R)-citronellal with an impressive 96.9% enantiomeric excess (ee) after 7 hours. nih.govbohrium.com The use of immobilized enzymes and a biphasic system (e.g., with heptane (B126788) as a co-solvent) can further enhance the process, improving enzyme reusability and solvent tolerance. nih.gov This pathway represents a significant advancement, offering a less energy-intensive and more selective alternative to traditional chemical methods for producing enantiopure (R)-citronellal, the direct precursor for the title compound. nih.govrsc.org
Table 2: Bienzymatic Cascade for (R)-Citronellal Synthesis from Geraniol
| Parameter | Condition/Value | Reference |
|---|---|---|
| Starting Substrate | Geraniol | nih.govtudelft.nl |
| Enzyme 1 (Oxidation) | Copper Radical Oxidase (CgrAlcOx) | nih.govtudelft.nl |
| Enzyme 2 (Reduction) | Ene Reductase (OYE2) | nih.govtudelft.nl |
| Reaction Time | 7 hours | nih.govbohrium.com |
| Conversion | 95% | nih.govbohrium.com |
| Enantiomeric Excess (ee) | 96.9% for (R)-citronellal | nih.govbohrium.com |
Multistep Synthetic Routes to (R)-3,7-Dimethyl-2-methylene-6-octenal
The primary and most direct route to (R)-3,7-Dimethyl-2-methylene-6-octenal involves the α-methylenation of the readily available chiral precursor, (R)-(+)-citronellal.
A well-documented method for the α-methylenation of aldehydes, which can be adapted for the synthesis of the target molecule, is the organocatalytic reaction of the corresponding aldehyde with aqueous formaldehyde. A general procedure for this transformation involves the use of a secondary amine catalyst, such as pyrrolidine (B122466), in the presence of a co-catalyst like 4-(dimethylamino)benzoic acid. While a detailed procedure has been published for the synthesis of the racemic mixture, (±)-3,7-dimethyl-2-methylene-6-octenal, from (±)-citronellal, the same principle is applied to the enantiomerically pure starting material.
The synthesis of the required precursor, (R)-(+)-citronellal, is itself a multistep process. A robust method for obtaining (R)-(+)-citronellal with high optical purity involves the asymmetric isomerization of N,N-diethylnerylamine. This isomerization is catalyzed by a rhodium complex with a chiral phosphine (B1218219) ligand, such as (+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((+)-BINAP). The resulting (R)-(−)-N,N-diethyl-(E)-citronellalenamine is then hydrolyzed to afford (R)-(+)-citronellal.
The subsequent α-methylenation of (R)-(+)-citronellal with formaldehyde, using an amine catalyst, proceeds via an enamine intermediate. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, and heated to reflux to drive the reaction to completion. The product, (R)-3,7-Dimethyl-2-methylene-6-octenal, can then be isolated and purified using standard techniques like distillation. The yield for the α-methylenation step is generally good, with reported yields for the racemic synthesis being in the range of 82-89%.
Table 1: Key Steps in the Synthesis of (R)-3,7-Dimethyl-2-methylene-6-octenal
| Step | Reaction | Key Reagents and Catalysts | Precursor | Product |
| 1 | Asymmetric Isomerization | [Rh{(+)-BINAP}(1,5-C8H12)]ClO4 | N,N-Diethylnerylamine | (R)-(−)-N,N-Diethyl-(E)-citronellalenamine |
| 2 | Hydrolysis | Acetic acid, Water | (R)-(−)-N,N-Diethyl-(E)-citronellalenamine | (R)-(+)-Citronellal |
| 3 | α-Methylenation | Formaldehyde, Pyrrolidine, 4-(Dimethylamino)benzoic acid | (R)-(+)-Citronellal | (R)-3,7-Dimethyl-2-methylene-6-octenal |
Efficiency and Atom Economy in Synthetic Protocols
The efficiency of a synthetic route can be evaluated using various metrics, with atom economy being a key concept in green chemistry. wikipedia.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgyoutube.comyoutube.com
The formula for calculating atom economy is: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Atom Economy = (166.26 / (154.25 + 30.03)) x 100% ≈ 89.2%
Biosynthetic Pathways and Natural Occurrence of R 3,7 Dimethyl 2 Methylene 6 Octenal
Position within the Isoprenoid and Monoterpenoid Biosynthetic Network
The biosynthesis of all terpenoids, including (R)-3,7-dimethyl-2-methylene-6-octenal, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. In higher plants, the MEP pathway is predominantly responsible for the production of monoterpenes.
Within the plastids, the condensation of one molecule of DMAPP with one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP). GPP is the universal C10 precursor for all monoterpenes. The subsequent transformations of GPP give rise to the diverse array of monoterpenoid structures, including the acyclic aldehyde (R)-3,7-dimethyl-2-methylene-6-octenal. The formation of this specific aldehyde places it as a downstream product of the core monoterpenoid pathway, branching off from the central precursor, GPP.
Enzymatic Transformations Leading to Precursors
The direct enzymatic steps leading to (R)-3,7-dimethyl-2-methylene-6-octenal are not as extensively characterized as those for more common monoterpenes. However, its formation can be inferred from the known biochemistry of related compounds. The precursor to many acyclic monoterpenes is linalool (B1675412), which is formed from GPP through the action of linalool synthase (LIS). LIS catalyzes the isomerization and hydrolysis of GPP to produce (S)-linalool or (R)-linalool, depending on the specific enzyme and plant species.
While direct evidence for the enzymatic conversion of a linalool-related precursor to 3,7-dimethyl-2-methylene-6-octenal is limited, it is hypothesized to be formed from the oxidation of myrcene (B1677589) or a related hydroxylated intermediate. Myrcene, an olefinic monoterpene, is produced from GPP by myrcene synthase. The subsequent oxidation of myrcene could potentially lead to the formation of the aldehyde.
Identification and Quantification in Biological Extracts
3,7-Dimethyl-2-methylene-6-octenal has been identified as a volatile component in the essential oils of various plants. While its presence in Citrus limon (lemon) essential oil is not as prominent as other monoterpenes like limonene (B3431351) and citral (B94496), it has been detected in other plant species. For instance, it has been reported as a constituent of the essential oil from the leaves of Plectranthus cylindraceus. It has also been identified in the defensive secretions of certain insects. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.
The primary analytical technique for the detection and quantification of 3,7-dimethyl-2-methylene-6-octenal in biological matrices is gas chromatography-mass spectrometry (GC-MS). This powerful method allows for the separation of volatile compounds in a complex mixture, such as an essential oil, followed by their identification based on their mass spectra.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The compounds in the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. The relative abundance of the compound is determined by integrating the area of its corresponding peak in the chromatogram.
| Analytical Technique | Principle | Application in Analysis of 3,7-Dimethyl-2-methylene-6-octenal |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. | Primary method for identifying and quantifying the compound in essential oils and other biological extracts. |
Metabolic Fates and Transformations of Related Monoterpenoid Aldehydes
The metabolic fate of 3,7-dimethyl-2-methylene-6-octenal itself is not well-documented. However, insights can be gained by examining the metabolism of structurally similar and more abundant monoterpenoid aldehydes, such as citral (a mixture of geranial and neral) and citronellal (B1669106). In plants, these aldehydes can undergo various transformations, including reduction to their corresponding alcohols or oxidation to carboxylic acids.
For example, citral can be reduced to geraniol (B1671447) and nerol (B1678202) by alcohol dehydrogenases. Alternatively, it can be oxidized to geranic acid and neric acid. These transformations are part of the plant's natural metabolic network and can be influenced by developmental and environmental factors. It is plausible that 3,7-dimethyl-2-methylene-6-octenal could undergo similar metabolic conversions in the plant tissues where it is produced.
Chemical Reactivity and Advanced Synthetic Applications of R 3,7 Dimethyl 2 Methylene 6 Octenal
Role as a Chiral Synthon in Asymmetric Synthesis
The inherent chirality of (R)-3,7-Dimethyl-2-methylene-6-octenal makes it an excellent chiral synthon. In asymmetric synthesis, a chiral synthon is a molecule that contains a stereocenter and is used to introduce that specific chirality into a new, larger molecule. The (R)-configuration at the C3 position can be leveraged to direct the stereochemical outcome of subsequent reactions, a process known as chirality transfer. nih.gov
The strategic use of this compound allows for the construction of complex, enantiomerically pure or enriched molecules, which is of paramount importance in the synthesis of natural products and pharmaceuticals where specific stereoisomers often exhibit desired biological activity. researchgate.netnih.gov Organocatalytic methods, in particular, have been developed to utilize such chiral building blocks in cycloaddition and cyclization reactions to create new stereocenters with high levels of control. nih.govresearchgate.net The synthesis of optically active compounds often relies on these strategies to achieve high enantioselectivity. nih.govnih.gov
Functional Group Transformations Involving the Aldehyde Moiety
The aldehyde functional group is one of the most reactive sites in (R)-3,7-Dimethyl-2-methylene-6-octenal, susceptible to both reduction, oxidation, and various nucleophilic attacks. numberanalytics.comsolubilityofthings.com
The aldehyde can be selectively transformed into other functional groups through reduction or oxidation. These transformations are fundamental in multi-step syntheses. mit.edu
Reduction: The aldehyde group is readily reduced to a primary alcohol. This transformation can be achieved using a variety of reducing agents. The choice of reagent can influence the selectivity, especially in preserving the other double bonds in the molecule.
Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. Mild oxidizing agents are typically employed to avoid unwanted side reactions with the alkene functionalities.
A summary of common transformations is presented below.
| Transformation | Reagent(s) | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | (R)-3,7-Dimethyl-2-methylene-6-octen-1-ol |
| Oxidation | Silver(I) oxide (Ag₂O) | (R)-3,7-Dimethyl-2-methylene-6-octenoic acid |
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon or carbon-heteroatom bonds. libretexts.orglibretexts.org The attack of the nucleophile on the carbonyl carbon leads to a tetrahedral intermediate, which is then typically protonated to yield an alcohol. openstax.org
The stereochemical outcome of these additions can be influenced by the existing chiral center, potentially leading to diastereoselective product formation. libretexts.org A wide range of nucleophiles can be employed, including organometallic reagents and cyanide ions. masterorganicchemistry.com
| Nucleophile Type | Example Reagent | General Product Structure |
| Organometallic | Grignard Reagents (R'-MgX) | Secondary alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
Reactions Involving the α,β-Unsaturated System
The conjugated system of the double bond and the aldehyde group provides another locus of reactivity, enabling conjugate additions and cycloaddition reactions. orgsyn.org
In a Michael or 1,4-addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. wikipedia.orgnrochemistry.com This type of reaction is highly valuable for carbon-carbon bond formation. masterorganicchemistry.com The reaction is typically performed with "soft" nucleophiles, such as enolates, cuprates, and certain amines or thiols. wikipedia.orgmasterorganicchemistry.com
The mechanism involves the attack of the Michael donor (the nucleophile) on the Michael acceptor (the unsaturated aldehyde), forming a new enolate intermediate which is subsequently protonated to give the final 1,4-adduct. nrochemistry.commasterorganicchemistry.com
| Michael Donor (Nucleophile) | Michael Acceptor | General Product |
| Dialkylcuprates (R'₂CuLi) | (R)-3,7-Dimethyl-2-methylene-6-octenal | 3-substituted-3,7-dimethyl-6-octenal |
| Malonic Esters | (R)-3,7-Dimethyl-2-methylene-6-octenal | δ-keto ester derivative |
The α,β-unsaturated aldehyde can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comwikipedia.org In this reaction, a conjugated diene reacts with the electron-deficient double bond of the dienophile to form a six-membered ring. nih.govyoutube.com The presence of the electron-withdrawing aldehyde group activates the double bond, making it a good dienophile. masterorganicchemistry.com
These reactions are highly stereospecific and can be used to construct complex cyclic systems with multiple new stereocenters. libretexts.org The inherent chirality of (R)-3,7-Dimethyl-2-methylene-6-octenal can influence the facial selectivity of the diene's approach, leading to a diastereoselective outcome. In some cases, particularly under Lewis acid catalysis, the α,β-unsaturated aldehyde system can even function as the diene component in an inverse-electron-demand Diels-Alder reaction. brandeis.edu
| Diene | Reaction Conditions | Product Type |
| 1,3-Butadiene | Thermal | Substituted cyclohexene (B86901) carboxaldehyde |
| Cyclopentadiene | Thermal or Lewis Acid Catalysis | Bicyclic adduct (Norbornene derivative) |
Pericyclic Reactions and Rearrangements
The conjugated system of (R)-3,7-dimethyl-2-methylene-6-octenal, composed of the aldehyde and the α-methylene group, alongside the isolated double bond at the 6-position, provides a platform for various intramolecular pericyclic reactions. These reactions are powerful tools for rapidly building molecular complexity, often creating multiple stereocenters in a single, concerted step.
Intramolecular Hetero-Diels-Alder Reaction
The α,β-unsaturated aldehyde functionality can participate in an inverse-electron-demand intramolecular hetero-Diels-Alder (HDA) reaction, where the electron-poor aldehyde and C2-methylene act as the diene component, and the electron-rich C6-C7 double bond serves as the dienophile. This transformation is a powerful method for constructing oxygen-containing bicyclic systems.
Research on the closely related substrate, 2,6-dimethyl-2,7-octadienal, demonstrates the feasibility and tunable nature of this reaction. orgsyn.org Depending on the conditions, different bicyclic ether products can be obtained. Lewis acid catalysis, for instance with boron trifluoride (BF₃), promotes the reaction to yield an exo-configured 2-oxabicyclo[3.3.1]non-3-ene derivative. orgsyn.org In contrast, thermal pyrolysis conditions can lead to a mixture of different Diels-Alder and competing ene reaction products. orgsyn.org The application of these principles to (R)-3,7-dimethyl-2-methylene-6-octenal provides a direct route to chiral p-menthane-based bicyclic ethers, which are challenging to synthesize through other means.
Table 1: Intramolecular Hetero-Diels-Alder Reactions of a Related Dienal System
| Reactant | Conditions | Product(s) | Yield (%) | Ref |
|---|---|---|---|---|
| 2,6-Dimethyl-2,7-octadienal | BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | exo-4,8-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene | 49 | orgsyn.org |
Potential for Sigmatropic Rearrangements
While direct examples involving (R)-3,7-dimethyl-2-methylene-6-octenal are not prominent in the literature, its structure is amenable to classic sigmatropic rearrangements like the Claisen rearrangement following simple derivatization. The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic shift of an allyl vinyl ether, yielding a γ,δ-unsaturated carbonyl compound.
For (R)-3,7-dimethyl-2-methylene-6-octenal, reduction of the aldehyde to the corresponding alcohol, followed by reaction with an appropriate vinyl ether (e.g., ethyl vinyl ether), would generate a suitable Claisen precursor. Subsequent heating would trigger the rearrangement, leading to a new γ,δ-unsaturated aldehyde with the potential for high stereocontrol, leveraging the existing chirality. This strategy is a well-established method in terpenoid synthesis for carbon-carbon bond formation and is used to produce valuable intermediates like ipsdienone (B1237271) and ocimenone from related precursors. scilit.com
Integration into Complex Molecular Architectures (e.g., Natural Product Synthesis Intermediates)
(R)-3,7-Dimethyl-2-methylene-6-octenal serves as a valuable chiral building block for synthesizing complex molecular architectures, particularly those based on the p-menthane (B155814) monoterpenoid skeleton. google.com This framework is the core of numerous natural products, including menthol, carvone, and limonene (B3431351). google.com
The intramolecular reactions of this aldehyde provide a direct and efficient entry into this class of compounds. The acid-catalyzed cyclization of its precursor, citronellal (B1669106), is a well-known industrial route to p-menthane-3,8-diol (B45773) (PMD), a highly effective insect repellent. rsc.org Similarly, the intramolecular hetero-Diels-Alder reaction of (R)-3,7-dimethyl-2-methylene-6-octenal directly forges the bicyclic core of related complex terpenoids. This strategic use of an intramolecular cyclization transforms a flexible, acyclic precursor into a rigid, stereochemically dense bicyclic system, which can then be elaborated into more complex natural product targets.
This approach highlights the role of (R)-3,7-dimethyl-2-methylene-6-octenal as a key intermediate that bridges simple, abundant natural materials with high-value, complex molecular targets.
Table 2: Synthesis of Complex Architectures from (R)-3,7-Dimethyl-2-methylene-6-octenal and its Precursors
| Starting Material | Reaction Type | Key Intermediate/Product | Significance | Ref |
|---|---|---|---|---|
| (R)-(+)-Citronellal | Acid-catalyzed cyclization/hydration | (p)-Menthane-3,8-diol (PMD) | Natural insect repellent | rsc.org |
Advanced Spectroscopic and Chromatographic Characterization in Research Settings
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. For (R)-3,7-Dimethyl-2-methylene-6-octenal, the molecular formula is C₁₁H₁₈O.
The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen (¹²C, ¹H, and ¹⁶O), is 166.135765193 Da. nih.gov In a research setting, an experimental HRMS analysis would be performed to compare the measured mass to this theoretical value. A close match, typically within a tolerance of 5 parts per million (ppm), provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The data presented below corresponds to the racemic mixture, (±)-3,7-dimethyl-2-methylene-6-octenal, as specific data for the pure (R)-enantiomer is not widely published; however, the chemical shifts are identical for both enantiomers in a standard achiral solvent. orgsyn.org
¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons in a molecule and their proximity to one another. For (R)-3,7-Dimethyl-2-methylene-6-octenal, the spectrum provides distinct signals for the aldehydic proton, vinylic protons, and the various aliphatic protons. orgsyn.org
Interactive Table: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 9.51 | s | - | 1H | Aldehyde proton (-CHO) |
| 6.21 | s | - | 1H | Methylene (B1212753) proton (=CH₂) |
| 5.97 | s | - | 1H | Methylene proton (=CH₂) |
| 5.05 | m | 7.0, 1.5 | 1H | Vinylic proton (-CH=) |
| 2.68 | sext | 7.0 | 1H | Methine proton (-CH-) at C3 |
| 1.85-1.96 | m | 8.0 | 2H | Methylene protons (-CH₂-) |
| 1.54 | s | - | 3H | Methyl protons (-CH₃) |
| 1.65 | s | - | 3H | Methyl protons (-CH₃) |
| 1.32-1.40 | m | - | 1H | Methylene proton (-CH₂-) |
| 1.47-1.53 | m | - | 1H | Methylene proton (-CH₂-) |
s = singlet, d = doublet, m = multiplet, sext = sextet
¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. orgsyn.org The spectrum for this compound clearly shows the carbonyl carbon of the aldehyde, the four sp²-hybridized carbons of the two double bonds, and the six sp³-hybridized carbons of the aliphatic chain and methyl groups. orgsyn.org
Interactive Table: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 194.8 | C1 (Aldehyde C=O) |
| 155.7 | C2 (Quaternary alkene =C<) |
| 133.2 | Alkene =C< |
| 131.8 | Methylene =CH₂ |
| 124.3 | Alkene =CH- |
| 35.8 | C3 (-CH-) |
| 31.1 | Aliphatic -CH₂- |
| 25.9 | Aliphatic -CH₂- |
| 25.8 | Methyl -CH₃ |
| 19.7 | Methyl -CH₃ |
While standard NMR confirms the constitution, assigning the (R)-stereochemistry at the C3 chiral center requires more advanced methods, such as the use of chiral solvating agents, chiral derivatizing agents, or Nuclear Overhauser Effect (NOE) experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification in Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is routinely used to assess the purity of a sample and to identify components within a mixture. orgsyn.org
In the analysis of (R)-3,7-Dimethyl-2-methylene-6-octenal, the sample is first vaporized and passed through a GC column. The compound interacts with the column's stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property that helps in its identification. This process effectively separates the analyte from any solvents, impurities, or unreacted starting materials.
Chiral Chromatography for Enantiomeric Excess Determination
Since (R)-3,7-Dimethyl-2-methylene-6-octenal is a chiral molecule, it is crucial to determine its enantiomeric purity, or enantiomeric excess (e.e.). Chiral chromatography is the gold-standard technique for this purpose. This method utilizes a chiral stationary phase (CSP) within the chromatography column (either GC or HPLC).
The CSP is composed of a single enantiomer of a chiral substance that can interact diastereomerically with the enantiomers being analyzed. The (R)- and (S)-enantiomers of 3,7-Dimethyl-2-methylene-6-octenal form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other.
This difference in interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the resulting chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By integrating the peak areas, the enantiomeric excess can be calculated, providing a quantitative measure of the stereochemical purity of the (R)-enantiomer sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present. IR spectroscopy is therefore an excellent method for quickly confirming the presence of key functional groups in (R)-3,7-Dimethyl-2-methylene-6-octenal. The spectral data from an analysis of the racemic mixture shows characteristic absorption bands. orgsyn.org
Interactive Table: Key IR Absorption Bands (film)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 2966, 2926, 2857 | C-H stretch | Aliphatic sp³ C-H bonds |
| 1696 | C=O stretch | Conjugated Aldehyde |
| 1454 | C-H bend | Alkane |
| 1377 | C-H bend | Alkane (gem-dimethyl) |
The strong absorption band at 1696 cm⁻¹ is highly characteristic of the carbonyl (C=O) group in a conjugated aldehyde. orgsyn.org The bands around 2900 cm⁻¹ confirm the presence of sp³ C-H bonds, and other peaks in the fingerprint region correspond to the C=C double bonds and other structural features, collectively supporting the proposed structure. orgsyn.org
Derivatives, Analogues, and Structure Activity Relationship Sar Investigations
Rational Design and Synthesis of Modified Analogues
The rational design of analogues of (R)-3,7-Dimethyl-2-methylene-6-octenal is primarily centered on modifying its core structure to enhance or alter its chemical and biological properties. A common precursor for the synthesis of the racemate, (±)-3,7-Dimethyl-2-methylene-6-octenal, is (±)-citronellal. An organocatalytic α-methylenation of (±)-citronellal using aqueous formaldehyde (B43269) in the presence of 4-(dimethylamino)benzoic acid and pyrrolidine (B122466) affords the desired product in high yield. orgsyn.org This procedure provides a foundational method that could be adapted for the enantioselective synthesis of the (R)-isomer, likely starting from (R)-(+)-citronellal.
The synthesis of modified analogues often involves targeting the reactive α,β-unsaturated aldehyde functionality. For instance, the synthesis of α-(benzoylthio)substituted α,β-unsaturated aldehydes has been reported, which can then participate in Diels-Alder reactions. mdpi.com Another approach involves the retro-hetero-Diels-Alder reaction to produce α-siloxysubstituted α,β-unsaturated aldehydes, which are valuable in [4+3] cycloaddition reactions. mdpi.comnih.gov
Furthermore, research into citronellal (B1669106) derivatives for applications such as insect repellents has led to the synthesis of hydroxylated cyclic acetals. These derivatives exhibit lower volatility and a weaker odor compared to the parent compound, demonstrating a rational design approach to improve physical properties for specific applications. nih.gov The synthesis of 3,7-dimethyl-2,6-octadienal (B7798219) acetals from citral (B94496), a related terpenoid aldehyde, using para-toluenesulfonic acid as a catalyst also highlights a strategy for modifying the aldehyde group. researchgate.net
Table 1: Synthesis of (±)-3,7-Dimethyl-2-methylene-6-octenal This interactive table summarizes the reactants and conditions for the synthesis of the racemic mixture of 3,7-Dimethyl-2-methylene-6-octenal.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| (±)-Citronellal | 37% Aqueous Formaldehyde, 4-(Dimethylamino)benzoic acid, Pyrrolidine | Dichloromethane | Reflux, 30 min | (±)-3,7-Dimethyl-2-methylene-6-octenal | 82-89% |
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of (R)-3,7-Dimethyl-2-methylene-6-octenal is dominated by the α,β-unsaturated aldehyde functional group. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The presence of substituents can significantly influence the reactivity and the selectivity of these additions.
Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. ncert.nic.in In the case of α,β-unsaturated aldehydes, the electronegative oxygen atom withdraws electron density, making the β-carbon electrophilic. libretexts.org The introduction of electron-donating or electron-withdrawing groups at various positions on the carbon skeleton would be expected to modulate the electrophilicity of these sites.
For example, the presence of a substituent at the α-position can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially favoring conjugate addition. The electronic nature of such a substituent is also crucial; an electron-withdrawing group would increase the electrophilicity of the entire conjugated system. The fluorine atom, for instance, is known to have significant substituent effects on bioactivity. nih.gov
The reactivity of the C=C double bond can also be influenced. In reactions such as epoxidation, the electron density of the double bond is a key factor. Substituents that increase the electron density would likely enhance the rate of epoxidation.
Computational Chemistry and Molecular Modeling for Predicting Chemical Behavior
Computational chemistry and molecular modeling are powerful tools for predicting the chemical behavior of molecules like (R)-3,7-Dimethyl-2-methylene-6-octenal. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate structural features with biological activity or toxicity. A QSAR study on a range of terpenoids, including (S)-citronellal (the enantiomer of the precursor to the target compound), revealed that geometric and electronic descriptors are key in predicting toxicity. mdpi.com The study found that descriptors such as asphericity and the maximum partial charge for a carbon atom were significant. mdpi.com Such models could be applied to a library of virtual analogues of (R)-3,7-Dimethyl-2-methylene-6-octenal to predict their properties and guide synthetic efforts.
Molecular modeling has also been used to study the conjugation of citronellal with L-tyrosine. researchgate.netiaea.org This research employed electronic quantum calculations and time-dependent density functional theory to analyze the reaction and compare computational infrared spectra with experimental data. iaea.org These methods can provide insights into reaction mechanisms and the properties of the resulting products.
The biosynthesis of terpenoids is another area where computational modeling is applied. Understanding the mechanisms of terpene synthases, the enzymes responsible for creating the vast diversity of terpenoid skeletons, can be aided by molecular modeling. mdpi.comnih.gov
Table 2: Key Descriptors in QSAR Models for Terpenoid Toxicity This interactive table highlights descriptors found to be significant in predicting terpenoid toxicity.
| Descriptor Type | Descriptor Name | Correlation with Toxicity |
|---|---|---|
| Geometric | Asphericity | Positive |
| Electronic | Maximum partial charge for a Carbon atom (Zefirov's PC) | Positive |
Development of Probes for Mechanistic Studies
Ecological and Inter Species Interactions in a Chemical Context
Role in Plant Volatile Organic Compound (VOC) Emissions
Volatile organic compounds (VOCs) synthesized by plants are crucial for mediating ecological interactions. nih.gov These emissions can be constitutive or induced by biotic or abiotic stress. While specific data on the emission of (R)-3,7-Dimethyl-2-methylene-6-octenal is limited, its racemic form, (±)-3,7-dimethyl-2-methyleneocta-6-enal, has been identified as a volatile component in tea (Camellia sinensis). nih.gov
The release of unsaturated aldehydes from plants is often associated with stress conditions such as drought or physical damage like harvesting. ucar.edu These compounds are part of a complex blend of VOCs that can serve various functions, including defense against herbivores and pathogens, and attracting beneficial organisms like pollinators or predators of herbivores. nih.gov The structural similarity of (R)-3,7-Dimethyl-2-methylene-6-octenal to other stress-induced plant volatiles suggests it may play a role in the plant's chemical defense and communication systems. Biogenic VOC emissions from vegetation are a dominant global source of these compounds, far exceeding anthropogenic sources. epa.gov
Potential as a Semiochemical in Chemical Ecology (e.g., Pheromone precursor studies)
Semiochemicals are signaling chemicals used for communication between organisms. The study of (R)-3,7-Dimethyl-2-methylene-6-octenal as a semiochemical is informed by the known roles of structurally similar terpenoids. Its precursor, (R)-(+)-citronellal, is a well-documented semiochemical, functioning as a floral attractant and a component in the chemical communication systems of various insects. pherobase.compherobase.com For instance, the related alcohol, (R)-3,7-Dimethyl-6-octen-1-ol (R-citronellol), is used as an attractant by species in the Thynninae subfamily of wasps. pherobase.com
Given that (R)-3,7-Dimethyl-2-methylene-6-octenal can be synthesized from (R)-(+)-citronellal, it is plausible that it serves as a metabolic intermediate or a precursor in the biosynthesis of other active semiochemicals within plants or insects. orgsyn.org The transformation of one volatile compound into another can be a critical step in generating a specific chemical signal. Further research is needed to determine if (R)-3,7-Dimethyl-2-methylene-6-octenal itself has a direct role as a pheromone or allomone, or if its primary significance lies in its position within the biosynthetic pathways of other active signaling molecules.
Biotransformation in Environmental Systems (e.g., Microbial degradation pathways)
Once released into the environment, terpenoids like (R)-3,7-Dimethyl-2-methylene-6-octenal are subject to biotransformation by microorganisms. nih.gov Microbes in soil and water utilize these carbon-rich compounds as an energy source. nih.govcabidigitallibrary.org The degradation of terpenes by bacteria and fungi is a critical process in carbon cycling.
Studies on related acyclic monoterpenoids, such as citronellol (B86348) and geraniol (B1671447), have elucidated common degradation pathways, primarily in Pseudomonas species. nih.gov The typical degradation sequence involves:
Oxidation of the terminal functional group. For an aldehyde like (R)-3,7-Dimethyl-2-methylene-6-octenal, this would likely involve oxidation to the corresponding carboxylic acid.
Activation of the resulting acid to a Coenzyme A (CoA) thioester. nih.govdtic.mil
Subsequent degradation via β-oxidation, a process that systematically shortens the carbon chain. dtic.mil
The rate of microbial degradation is highly dependent on the chemical structure of the terpenoid. Research on the degradation of various terpenes by rumen bacteria shows significant variability. For example, some monoterpene hydrocarbons are almost completely degraded within 24 hours, whereas oxygenated compounds can be more resistant. nih.govcambridge.org
Table 1: In Vitro Degradation of Various Terpenes by Rumen Microbiota over 24 Hours
| Compound | Initial Amount Recovered (%) | Degradation Rate |
|---|---|---|
| α-Terpinolene | Below quantification limit | Extensive |
| α-Phellandrene | 2% | High |
| (E)-β-Ocimene | 10% | High |
| δ-3-Carene | 33% | Moderate |
| (E)-Linalool oxide | 100% | Negligible |
| (Z)-Linalool oxide | 95% | Low |
This table was generated using data from a study on terpene degradation by mixed rumen bacteria, showing that structural characteristics significantly influence microbial breakdown rates. nih.govcambridge.org
Fungi, such as those from the genus Aspergillus, have also been identified as potent degraders of terpenoid compounds. cabidigitallibrary.org The presence of double bonds and a reactive aldehyde group in (R)-3,7-Dimethyl-2-methylene-6-octenal suggests it is a viable substrate for microbial enzymatic action.
Atmospheric Chemistry and Degradation Pathways of Related Biogenic Volatiles
As a biogenic volatile organic compound (BVOC), (R)-3,7-Dimethyl-2-methylene-6-octenal is chemically transformed in the atmosphere upon its release. The atmospheric lifetime of such reactive VOCs is typically short, often on the order of hours, due to rapid oxidation processes. copernicus.org The primary atmospheric removal pathways for unsaturated aldehydes are reactions with:
Hydroxyl radicals (OH) , which dominate during the daytime. acs.orgresearchgate.net
Nitrate radicals (NO₃) , which are significant during the nighttime. acs.org
Ozone (O₃) , which contributes to degradation during both day and night. nih.govrsc.org
These oxidation reactions lead to the formation of secondary pollutants, including secondary organic aerosols (SOA), which can impact air quality and climate. researchgate.netacs.org The structure of (R)-3,7-Dimethyl-2-methylene-6-octenal, featuring two C=C double bonds and an aldehyde group, makes it highly susceptible to attack by these atmospheric oxidants.
Studies on a series of α,β-unsaturated aldehydes show that their reactivity, particularly with NO₃ radicals, increases with the size of the alkyl chain. acs.org The ozonolysis of unsaturated aldehydes is also a significant degradation pathway, leading to products like glyoxal. ucar.edu
Table 2: Atmospheric Lifetimes of Structurally Related Unsaturated Aldehydes
| Compound | Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
|---|---|---|---|
| Acrolein | NO₃ | 0.25 x 10⁻¹⁴ | ~2.3 days |
| Crotonaldehyde | NO₃ | 1.61 x 10⁻¹⁴ | ~8.6 hours |
| trans-2-Pentenal | NO₃ | 2.88 x 10⁻¹⁴ | ~4.8 hours |
| trans-2-Hexenal | NO₃ | 5.49 x 10⁻¹⁴ | ~2.5 hours |
| 2-Pentenal | O₃ | 1.7 x 10⁻¹⁹ | ~27 days |
This table, compiled from experimental data, illustrates the atmospheric reactivity of various unsaturated aldehydes. ucar.eduacs.org Lifetimes are calculated based on typical atmospheric concentrations of NO₃ (5 x 10⁸ molecule cm⁻³) and O₃ (7 x 10¹¹ molecule cm⁻³). The high reactivity of these compounds indicates a short atmospheric persistence.
The complex series of reactions these compounds undergo in the troposphere can alter the chemical composition of the air, potentially disrupting the ecological function of the originally emitted VOCs and contributing to the formation of ground-level ozone and particulate matter. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the validated spectroscopic methods for structural elucidation of (R)-3,7-Dimethyl-2-methylene-6-octenal, and how do discrepancies in spectral data arise?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. Discrepancies may stem from stereochemical variations (e.g., (R)- vs. (S)-enantiomers) or solvent interactions affecting chemical shifts. For example, the compound’s methylidene group (C=CH₂) shows distinct -NMR signals at δ 5.1–5.3 ppm, but overlapping peaks with impurities (e.g., isomers like 3,7-dimethyl-3,6-octadienal) can complicate interpretation . GC-MS retention indices should be cross-referenced with databases like NIST to resolve ambiguities .
Q. How can researchers ensure enantiomeric purity during synthesis, given the compound’s chiral center?
- Methodological Answer : Chiral chromatography using columns like Chiralcel OD-H or Chiralpak AD-H is recommended. The (R)-enantiomer’s specific rotation ([α]D) must be validated against literature values. Asymmetric synthesis via Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance enantioselectivity, as seen in related terpenoid syntheses .
Q. What are the standard protocols for safe handling and storage of this α,β-unsaturated aldehyde in laboratory settings?
- Methodological Answer : Despite its classification as “not hazardous” in some regulatory reports , the compound’s α,β-unsaturated aldehyde moiety may pose reactivity risks. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive reactions and validate purity via HPLC before reuse .
Advanced Research Questions
Q. How do computational models predict the compound’s reactivity in Diels-Alder reactions, and what experimental validations are required?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in cycloadditions. The exocyclic methylidene group acts as a dienophile, but steric hindrance from the 3,7-dimethyl groups may reduce reaction rates. Validate predictions using kinetic studies (e.g., monitoring via -NMR) and compare with analogous compounds like myrcene .
Q. What strategies resolve contradictions between in vitro cytotoxicity data and regulatory safety assessments?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line sensitivity, concentration ranges). For example, IFRA standards classify related aldehydes as safe in fragrances at <1% concentrations , but cytotoxicity assays (e.g., MTT on HaCaT cells) may show EC₅₀ values at higher doses. Reconcile data by testing under physiologically relevant conditions (e.g., epidermal absorption models) .
Q. How can isotopic labeling (e.g., ) track metabolic pathways of this compound in plant systems?
- Methodological Answer : Incorporate -labeled methyl groups during synthesis (e.g., using ) and apply High-Resolution Mass Spectrometry (HRMS) to trace metabolites. Compare with biosynthetic pathways in terpenoid-producing plants (e.g., Mentha spp.), where methylerythritol phosphate (MEP) pathway intermediates may reveal degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
